1-(2-Chloroethoxy)-4-nonylbenzene
Description
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Structure
3D Structure
Properties
CAS No. |
20543-09-3 |
|---|---|
Molecular Formula |
C17H27ClO |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-nonylbenzene |
InChI |
InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13H,2-9,14-15H2,1H3 |
InChI Key |
OBCNFGRCVPJZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Strategies for O-Alkylation in Aryl Ether Synthesis
The formation of the ether linkage in 1-(2-Chloroethoxy)-4-nonylbenzene is a critical step in its synthesis. This is typically achieved through the O-alkylation of a phenol (B47542), in this case, 4-nonylphenol (B119669). Several strategies can be employed for this transformation, with the Williamson ether synthesis being a classic and widely used method. More contemporary approaches may involve palladium-catalyzed reactions.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a robust and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comyoutube.comkhanacademy.org In the context of synthesizing this compound, this would involve the reaction of 4-nonylphenoxide with a suitable 2-chloroethoxy electrophile.
The first step is the deprotonation of 4-nonylphenol to form the more nucleophilic 4-nonylphenoxide ion. This is typically achieved using a strong base. The resulting alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. masterorganicchemistry.comkhanacademy.org For the synthesis of the target compound, 1-bromo-2-chloroethane (B52838) or a similar reagent would be the electrophile of choice. The primary nature of the halide is crucial to favor the SN2 mechanism and minimize competing elimination reactions. miracosta.edu
A general reaction scheme is presented below:
Step 1: Formation of the Alkoxide 4-Nonylphenol + Base → 4-Nonylphenoxide + Conjugate Acid
Step 2: Nucleophilic Substitution 4-Nonylphenoxide + 1-Bromo-2-chloroethane → this compound + Bromide salt
The choice of base and solvent is critical for the success of the Williamson ether synthesis. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). youtube.comresearchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in the presence of a phase-transfer catalyst to enhance the reaction rate. researchgate.net
Table 1: Reagents and Conditions for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|---|---|---|---|
| 4-Nonylphenol | 1-Bromo-2-chloroethane | NaOH / KOH | Water / Organic Solvent | Varies |
| 4-Nonylphenol | 1-Bromo-2-chloroethane | NaH | DMF / THF | Room Temp. to Reflux |
| 4-Nonylphenol | 1-Bromo-2-chloroethane | K2CO3 | DMF | 70-110 °C researchgate.net |
Palladium-Catalyzed Etherification Reactions
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. nih.govnih.gov These methods can offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional methods.
While specific literature detailing the palladium-catalyzed synthesis of this compound is not abundant, the general principles of Buchwald-Hartwig amination can be extended to etherification. This would involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
A hypothetical reaction scheme could involve the coupling of 4-nonylbromobenzene with 2-chloroethanol (B45725). However, a more plausible route would be the coupling of 4-nonylphenol with a suitable chloroethoxy-containing electrophile under palladium catalysis. These reactions often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields. pku.edu.cn
Synthesis of the 2-Chloroethoxy Moiety
The 2-chloroethoxy group is a key structural component of the target molecule. Its introduction is typically achieved using a precursor that already contains this functionality, such as 2-chloroethanol or its derivatives.
Preparation of 2-Chloroethanol and its Derivatives
2-Chloroethanol (HOCH₂CH₂Cl) is a bifunctional molecule containing both an alcohol and an alkyl chloride. chlorohydrin.com It can be synthesized through several routes. One common industrial method involves the reaction of ethylene (B1197577) with hypochlorous acid. chlorohydrin.comchemcess.com Another laboratory-scale preparation involves the reaction of ethylene glycol with hydrogen chloride, although this method may result in lower yields. sciencemadness.org A more recent and safer method involves the reaction of ethylene glycol with hydrochloric acid in the presence of a catalyst like adipic acid. google.com
2-Chloroethanol itself can be used in etherification reactions, or it can be converted to more reactive derivatives. For instance, it can be reacted with thionyl chloride to produce 1-chloro-2-(chloroethoxy)ethane, a more potent alkylating agent. orgsyn.org
Table 2: Synthesis Methods for 2-Chloroethanol
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ethylene, Water | Chlorine gas | 2-Chloroethanol | chemcess.comgoogle.com |
| Ethylene Glycol | Hydrochloric Acid | 2-Chloroethanol | sciencemadness.org |
| Ethylene Glycol, Hydrochloric Acid, Water | Adipic acid (catalyst), 110-120 °C | 2-Chloroethanol | google.com |
| Ethylene Oxide | Hydrogen Chloride | 2-Chloroethanol | google.com |
Integration into Ethereal Linkages
The 2-chloroethoxy moiety is incorporated into the final molecule through the O-alkylation reaction as described in section 2.1. In the Williamson ether synthesis, 2-chloroethanol itself can be used, although its reactivity is lower than that of its halogenated derivatives like 1-bromo-2-chloroethane. The reaction of diethylene glycol with hydrogen chloride can also produce 2-(2'-chloroethoxy)ethanol, which can be used in subsequent etherification steps. google.com
Functionalization of the 4-Nonylbenzene Moiety
The synthesis of this compound begins with a suitably functionalized 4-nonylbenzene derivative. The most common starting material is 4-nonylphenol.
4-Nonylphenol is commercially available and is typically produced by the acid-catalyzed alkylation of phenol with nonene. wikipedia.orgequilex.com This process usually results in a mixture of isomers, with the nonyl group being branched and attached at the para position to the hydroxyl group. wikipedia.orgnih.gov For specific applications, a linear nonyl group may be required, which would necessitate the use of 1-nonene (B85954) in the alkylation step.
The nonylbenzene (B91765) scaffold itself can be synthesized through various methods, such as the Friedel-Crafts acylation of benzene (B151609) with nonanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield n-nonylbenzene. chemicalbook.comnih.gov However, for the purpose of synthesizing the target ether, starting from the commercially available 4-nonylphenol is the more direct and common approach.
Synthesis of Nonylbenzene Precursors
The primary precursor for the synthesis of this compound is 4-nonylphenol. The industrial production of 4-nonylphenol is typically achieved through the acid-catalyzed alkylation of phenol with a mixture of nonenes. elchemy.comwikipedia.org This electrophilic aromatic substitution reaction attaches a nonyl group, which is a nine-carbon alkyl chain, to the phenol ring.
The nonene used in this process is itself derived from the oligomerization of propene, often catalyzed by acids like polyphosphoric acid. elchemy.com This process results in a complex mixture of branched nonene isomers. Consequently, the subsequent alkylation of phenol produces a mixture of nonylphenol isomers, where the branched nonyl group is attached at various positions on the phenol ring, predominantly at the 4-position (para-position) and to a lesser extent at the 2-position (ortho-position). wikipedia.org The most commonly produced and commercially available form is a branched 4-nonylphenol. wikipedia.org
The reaction is generally catalyzed by acid catalysts, which can include:
Phosphorous acid elchemy.com
Cation-exchange resins (e.g., Amberlyst-15) acs.org
Zeolites pnnl.gov
The resulting 4-nonylphenol is a viscous, pale yellow liquid and serves as the foundational aromatic core for subsequent reactions. wikipedia.org
Aromatic Substitution Reactions on the Nonylbenzene Core
With 4-nonylphenol as the starting material, the synthesis proceeds through reactions that modify the phenolic hydroxyl group rather than further substituting the aromatic ring. The key transformations are ethoxylation followed by chlorination.
Ethoxylation: The first step involves the formation of an ether linkage by attaching a 2-hydroxyethyl group to the phenolic oxygen. This is commonly achieved through a process known as ethoxylation, where 4-nonylphenol is reacted with ethylene oxide in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. elchemy.comelchemy.comprepchem.com This reaction yields a 2-(4-nonylphenoxy)ethanol intermediate. The general structure for these ethoxylated compounds is C15H24O(C2H4O)n, where 'n' is the number of ethylene oxide units. elchemy.com For the direct precursor to our target molecule, n=1.
Chlorination: The terminal hydroxyl group of the 2-(4-nonylphenoxy)ethanol intermediate is then converted to a chloride. A highly effective and common method for this conversion is the reaction with thionyl chloride (SOCl₂). libretexts.orgdoubtnut.com This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving the reaction to completion and simplifying purification. doubtnut.comyoutube.com
Convergent and Linear Synthesis Pathways to this compound
The synthesis of this compound can be approached through both linear and convergent strategies.
Linear Synthesis Pathway:
A linear synthesis involves a sequential series of reactions starting from a basic precursor. In this case, the pathway would be:
Step 1: Alkylation of phenol with nonene to produce 4-nonylphenol. elchemy.comwikipedia.org
Step 2: Ethoxylation of 4-nonylphenol with one equivalent of ethylene oxide to yield 2-(4-nonylphenoxy)ethanol. elchemy.comprepchem.com
Step 3: Chlorination of 2-(4-nonylphenoxy)ethanol using thionyl chloride to form the final product, this compound. libretexts.org
This stepwise approach allows for the isolation and purification of intermediates at each stage, ensuring the quality of the final product.
Convergent Synthesis Pathway:
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a convergent approach would proceed as follows:
Fragment A Synthesis: Preparation of the 4-nonylphenoxide anion by treating 4-nonylphenol with a strong base like sodium hydroxide or potassium hydroxide. gordon.edumiracosta.edu
Fragment B: Use of a commercially available or synthesized 2-chloroethoxy synthon, such as 2-chloroethanol or 1-bromo-2-chloroethane.
Convergent Step: The two fragments are combined via a Williamson ether synthesis. The 4-nonylphenoxide (Fragment A) acts as a nucleophile, attacking the electrophilic carbon of the chloro-substituted synthon (Fragment B) to form the ether linkage and yield this compound. youtube.commasterorganicchemistry.com This SN2 reaction is highly efficient, particularly with primary alkyl halides like those in Fragment B. miracosta.edumasterorganicchemistry.com
Optimization of Reaction Conditions and Yields for Scalability
For large-scale industrial production, the optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and efficiency.
| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents | Research Findings |
| Phenol Alkylation | Temperature, Pressure, Reactant Ratio (Phenol:Nonene), Catalyst Type and Loading | Polyphosphoric Acid, Amberlyst-15, Zeolites | The choice of catalyst influences the ratio of ortho to para isomers. Reaction conditions are tuned to favor the formation of the 4-nonylphenol isomer. elchemy.comwikipedia.orgacs.org |
| Ethoxylation | Temperature, Pressure, Catalyst Concentration (e.g., KOH) | KOH, NaOH, Ethanol | The degree of ethoxylation is controlled by the stoichiometry of ethylene oxide. The reaction is typically performed under pressure in a specialized reactor. elchemy.comprepchem.com |
| Williamson Ether Synthesis | Base, Solvent, Temperature, Leaving Group | NaOH, KOH, NaH; Solvents like THF, DMF | The reaction works best with primary alkyl halides. Phenols are acidic enough to be deprotonated by NaOH or KOH. gordon.edumiracosta.edumasterorganicchemistry.com |
| Chlorination | Reagent Choice, Temperature, Use of a Base | Thionyl Chloride (SOCl₂), Phosphorus Trichloride (PCl₃) | Thionyl chloride is often preferred as its gaseous byproducts (SO₂, HCl) drive the reaction to completion, leading to high yields. libretexts.orgdoubtnut.com |
Detailed research has shown that for the alkylation of phenols, the reaction mechanism can proceed through different pathways, including direct O-alkylation to form a phenolic ether or C-alkylation at the ortho and para positions. acs.org The conditions can be optimized to favor the desired C-alkylation for the precursor synthesis. For the final etherification step, the Williamson synthesis provides a robust and scalable method, with yields being highest when using a primary alkyl halide and a strong base to ensure complete formation of the nucleophilic phenoxide. miracosta.edumasterorganicchemistry.com
Chemical Reactivity and Transformation Pathways
Reactivity of the 2-Chloroethoxy Group
The 2-chloroethoxy moiety contains a primary alkyl chloride, which is susceptible to nucleophilic substitution and elimination reactions. The terminal chlorine atom serves as a leaving group, enabling the introduction of various other functional groups.
Nucleophilic substitution at the primary carbon bearing the chlorine atom predominantly proceeds via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.org This is because the formation of a primary carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable. libretexts.orgmasterorganicchemistry.com
The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.comyoutube.com This process leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents are known to favor SN2 reactions. youtube.comkhanacademy.org
Conversely, the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly disfavored for this compound. The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com Primary carbocations are inherently unstable, making this initial step a high-energy barrier that prevents the reaction from proceeding through this route. libretexts.org
Table 1: Comparison of SN1 and SN2 Reaction Parameters for 1-(2-Chloroethoxy)-4-nonylbenzene
| Feature | SN2 Mechanism | SN1 Mechanism |
| Substrate | Primary alkyl halide (Favored) | Primary alkyl halide (Disfavored) |
| Mechanism | Concerted, single step masterorganicchemistry.com | Stepwise, carbocation intermediate masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate][Nucleophile] youtube.com | Rate = k[Substrate] youtube.com |
| Nucleophile | Strong nucleophiles favored (e.g., OH⁻, CN⁻, RS⁻) khanacademy.org | Weak nucleophiles (e.g., H₂O, ROH) khanacademy.org |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) khanacademy.org | Polar protic (e.g., H₂O, EtOH) youtube.com |
| Outcome | Likely substitution product | Reaction is highly unlikely |
Elimination reactions can compete with nucleophilic substitutions, leading to the formation of an alkene. For this compound, this would result in the formation of 1-nonyl-4-(vinyloxy)benzene.
The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously to form a double bond. numberanalytics.comdalalinstitute.com This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and can compete with SN2 reactions. dalalinstitute.com Since the substrate is a primary alkyl halide, the E2 pathway is a viable possibility under the right conditions. dalalinstitute.comlibretexts.org
The E1 (Elimination, Unimolecular) mechanism, similar to the SN1 pathway, proceeds through a carbocation intermediate. libretexts.org The rate-determining step is the formation of this intermediate. libretexts.org Due to the high energy and instability of the primary carbocation that would be formed from this compound, the E1 mechanism is not a significant pathway. libretexts.orgslideshare.net
Table 2: Competing SN2 and E2 Reactions
| Condition | Favored Pathway | Product Type |
| Strong, non-bulky nucleophile (e.g., NaOH) | SN2 | Substitution |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Elimination |
| Higher temperature | E2 | Elimination (often favored over substitution) |
The structure of this compound allows for the possibility of intramolecular cyclization reactions under specific conditions. One such pathway is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the carbon-chlorine bond can be polarized, making the terminal carbon of the ethoxy chain electrophilic. This electrophile can then be attacked by the electron-rich aromatic ring. The alkoxy group and the nonyl group are both activating, making the ring sufficiently nucleophilic to participate in this reaction. gatech.edu Attack at the position ortho to the chloroethoxy group would lead to the formation of a six-membered dihydrobenzofuran ring system.
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with two electron-donating groups: a nonyl group (alkyl) and a 2-chloroethoxy group (alkoxy). Both groups are activators and direct incoming electrophiles to the ortho and para positions. gatech.edumnstate.edu Since these two groups are situated para to each other, their directing effects are additive, strongly activating the four available positions on the ring for electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. nih.gov The rate-determining step is the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edu The activating groups on this compound increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. gatech.edu
The alkoxy group (-OR) is a stronger activating group than the alkyl group (-R). Therefore, substitution is expected to occur primarily at the positions ortho to the more powerful activating 2-chloroethoxy group (positions 3 and 5). libretexts.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Chloroethoxy)-2-nitro-4-nonylbenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-(2-chloroethoxy)-5-nonylbenzene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(2-Chloroethoxy)-5-nonylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-(2-Chloroethoxy)-5-nonylphenyl)ethan-1-one (for R=CH₃) |
While this compound is not an aryl halide itself, it can be readily converted into one via electrophilic halogenation, as described in the previous section. For instance, bromination yields 1-bromo-2-(2-chloroethoxy)-5-nonylbenzene. This aryl halide can then serve as a substrate in a variety of powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. cuny.edursc.org These reactions have revolutionized modern organic synthesis. sioc-journal.cnnih.gov
Suzuki Coupling: Reaction of the aryl bromide derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to synthesize an aryl-alkyne.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.
This two-step sequence of halogenation followed by cross-coupling significantly expands the synthetic utility of this compound, allowing for the construction of complex molecular architectures.
Reactivity of the Alkyl Chain
Radical Reactions
The benzylic position of the nonyl chain, the carbon atom directly attached to the benzene ring, is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. ucalgary.calibretexts.org Halogenation, particularly bromination, can occur selectively at this position under radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator. youtube.comyoutube.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca
Table 1: Radical Halogenation of the Alkyl Chain
| Reaction Type | Reagents | Position of Attack | Product |
| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic C-H | 1-(2-Chloroethoxy)-4-(1-bromononyl)benzene |
| Radical Chlorination | Cl2, UV light | Mixture of isomers | Mixture of chlorinated nonylbenzene (B91765) derivatives |
The stability of the benzylic radical is a key factor driving this selectivity. libretexts.org While chlorination is generally less selective than bromination, it can also lead to substitution on the alkyl chain, often resulting in a mixture of products. wikipedia.org
Oxidation and Reduction Chemistry
The alkyl chain of this compound can undergo oxidation, particularly at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3) can oxidize the alkylbenzene to a carboxylic acid, in this case, 4-(2-chloroethoxy)benzoic acid. numberanalytics.comyoutube.com This reaction typically requires a hydrogen atom at the benzylic position. youtube.com
The broader class of nonylphenol ethoxylates, to which this compound is related, undergoes degradation through advanced oxidation processes (AOPs). prepchem.com These processes generate highly reactive hydroxyl radicals that can attack the alkyl chain, leading to the formation of intermediates such as aldehydes and carboxylic acids. mdpi.com
Reduction of the alkyl chain is less common under typical environmental or synthetic conditions. However, specific catalytic systems could potentially be employed for such transformations.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its fate and designing synthetic pathways. This involves studying reaction rates and identifying transient species.
Kinetic Studies of Reaction Rates
Elucidation of Transition States and Intermediates
The elucidation of transition states and intermediates in the reactions of this compound is challenging due to their transient nature. However, based on analogous reactions, key intermediates can be proposed. In radical halogenation, a planar benzylic radical is a key intermediate, stabilized by resonance. youtube.com
In oxidation reactions, the degradation of related nonylphenol ethoxylates is known to proceed through the formation of various intermediates. These can include hydroxylated species, aldehydes, and carboxylic acids resulting from the cleavage of the ethoxy chain and oxidation of the alkyl group. mdpi.com The degradation of nonylphenol itself can proceed through hydroxylation of the aromatic ring followed by ring cleavage. nih.gov
Derivatization Chemistry of this compound
Derivatization is a common strategy to enhance the volatility and detectability of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govacs.orgnih.gov For phenolic compounds, silylation is a widely used derivatization method. nih.govacs.orgresearchgate.net In the context of this compound, while it does not possess a free hydroxyl group, its degradation products, such as 4-nonylphenol (B119669), are frequently derivatized for analysis.
Common derivatization reactions for related alkylphenols include:
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) ethers. nih.govacs.org
Acetylation: Reaction with acetic anhydride (B1165640) to form acetate (B1210297) esters. tandfonline.com
Pentafluorobenzoylation: Reaction with pentafluorobenzoyl chloride for electron capture detection in GC.
The chloroethoxy group itself can be a site for derivatization. For instance, the chlorine atom can be displaced by nucleophiles to introduce other functional groups, although this is more of a synthetic transformation than a typical analytical derivatization. The synthesis of related compounds like 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) involves the reaction of a phenoxyethanol (B1677644) derivative, highlighting the reactivity of the hydroxyethoxy group which can be formed from the chloroethoxy group via hydrolysis. rsc.orgresearchgate.net
Table 2: Common Derivatization Reactions for Related Alkylphenols
| Derivatization Method | Reagent | Functional Group Targeted | Analytical Technique |
| Silylation | BSTFA | Phenolic -OH | GC-MS |
| Acetylation | Acetic Anhydride | Phenolic -OH | GC-MS |
| Pentafluorobenzoylation | Pentafluorobenzoyl chloride | Phenolic -OH | GC-ECD |
Formation of Aminoalkoxy-Functionalized Derivatives
A significant transformation pathway for this compound involves its reaction with various primary and secondary amines to yield aminoalkoxy-functionalized derivatives. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
The general reaction can be represented as follows:
This compound + R¹R²NH → 2-((4-Nonylphenoxy)ethyl)amino-R¹R² + HCl
In this reaction, R¹ and R² can be hydrogen atoms, alkyl groups, or part of a cyclic structure. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. The choice of solvent and reaction temperature can be optimized to improve the yield and purity of the desired aminoalkoxy derivative.
While specific research detailing the reaction of this compound with a wide array of amines is not extensively documented in publicly available literature, the reactivity is analogous to other chloroethoxyarenes. The following table illustrates potential aminoalkoxy-functionalized derivatives that can be synthesized from this starting material based on established chemical principles.
| Amine Nucleophile | Product Name | Product Structure |
|---|---|---|
| Dimethylamine | N,N-Dimethyl-2-(4-nonylphenoxy)ethanamine | C9H19-C6H4-O-CH2CH2-N(CH3)2 |
| Diethylamine | N,N-Diethyl-2-(4-nonylphenoxy)ethanamine | C9H19-C6H4-O-CH2CH2-N(C2H5)2 |
| Piperidine | 1-(2-(4-Nonylphenoxy)ethyl)piperidine | C9H19-C6H4-O-CH2CH2-N(CH2)5 |
| Morpholine | 4-(2-(4-Nonylphenoxy)ethyl)morpholine | C9H19-C6H4-O-CH2CH2-N(CH2CH2)2O |
| Aniline | N-Phenyl-2-(4-nonylphenoxy)ethanamine | C9H19-C6H4-O-CH2CH2-NH(C6H5) |
Synthesis of Ethereal Analogs with Modified Alkyl Chains
Another key transformation pathway for this compound is the synthesis of new ethereal analogs through the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This method involves the reaction of the chloroethoxy compound with an alkoxide or a phenoxide, which acts as the nucleophile. masterorganicchemistry.com The alkoxide displaces the chloride ion to form a new ether linkage, effectively modifying the alkyl chain of the ethoxy group.
The general reaction is:
This compound + R-O⁻Na⁺ → 1-(2-(R-oxy)ethoxy)-4-nonylbenzene + NaCl
This reaction is versatile and allows for the introduction of a wide variety of new functional groups (R) onto the ethoxy side chain. The alkoxide nucleophile is typically prepared by reacting an alcohol with a strong base, such as sodium hydride (NaH) or sodium metal. libretexts.orgyoutube.com The reaction is best performed with primary alkyl halides, like this compound, to ensure the SN2 mechanism is favored and to avoid potential elimination side reactions. masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like THF or DMSO often being used when forming the alkoxide with a base like NaH. masterorganicchemistry.com
The following table presents examples of ethereal analogs that could be synthesized from this compound using this methodology.
| Alkoxide/Phenoxide Nucleophile | Product Name | Product Structure |
|---|---|---|
| Sodium methoxide (B1231860) (NaOCH3) | 1-(2-Methoxyethoxy)-4-nonylbenzene | C9H19-C6H4-O-CH2CH2-O-CH3 |
| Sodium ethoxide (NaOC2H5) | 1-(2-Ethoxyethoxy)-4-nonylbenzene | C9H19-C6H4-O-CH2CH2-O-C2H5 |
| Sodium phenoxide (NaOC6H5) | 1-Nonyl-4-(2-phenoxyethoxy)benzene | C9H19-C6H4-O-CH2CH2-O-C6H5 |
| Sodium benzyloxide (NaOCH2C6H5) | 1-(2-(Benzyloxy)ethoxy)-4-nonylbenzene | C9H19-C6H4-O-CH2CH2-O-CH2C6H5 |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity can be constructed.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-(2-Chloroethoxy)-4-nonylbenzene, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the nonyl chain, and the chloroethoxy group. The aromatic region typically shows a classic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The ethoxy protons appear as two triplets, while the long nonyl chain produces a series of signals, including a characteristic terminal methyl triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.11 | d | 2H | Aromatic Protons (Ha) |
| ~6.84 | d | 2H | Aromatic Protons (Hb) |
| ~4.15 | t | 2H | -O-CH₂ -CH₂-Cl |
| ~3.80 | t | 2H | -O-CH₂-CH₂ -Cl |
| ~2.57 | t | 2H | Ar-CH₂ -(CH₂)₇-CH₃ |
| ~1.58 | m | 2H | Ar-CH₂-CH₂ -(CH₂)₆-CH₃ |
| ~1.29 | m | 12H | Ar-(CH₂)₂-(CH₂)₆ -CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound will show signals for the two distinct sets of aromatic carbons, the carbons of the chloroethoxy group, and the nine carbons of the nonyl chain.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.2 | C4 (Aromatic, C-O) |
| ~135.5 | C1 (Aromatic, C-alkyl) |
| ~129.5 | C2, C6 (Aromatic, CH) |
| ~114.5 | C3, C5 (Aromatic, CH) |
| ~68.9 | -O-CH₂ -CH₂-Cl |
| ~41.7 | -O-CH₂-CH₂ -Cl |
| ~35.1 | Ar-CH₂ - |
| ~31.9 | Nonyl Chain -CH₂- |
| ~31.5 | Nonyl Chain -CH₂- |
| ~29.6 | Nonyl Chain -CH₂- (multiple) |
| ~29.3 | Nonyl Chain -CH₂- (multiple) |
| ~22.7 | Nonyl Chain -CH₂- |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are employed. youtube.com
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the chloroethoxy group (-O-CH₂-CH₂-Cl) and throughout the nonyl chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. sdsu.edunih.gov It allows for the definitive assignment of each protonated carbon by linking the data from the ¹H and ¹³C spectra. For example, the aromatic proton signal at ~7.11 ppm would correlate with the carbon signal at ~129.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include the signal from the -O-CH₂- protons to the C4 aromatic carbon, confirming the ether linkage, and the signal from the Ar-CH₂- protons of the nonyl chain to the C1 aromatic carbon.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.govrsc.org
Key vibrational modes for this compound include C-H stretching from both the aromatic ring and the aliphatic chains, C=C stretching within the aromatic ring, the characteristic C-O-C stretching of the ether group, and the C-Cl stretching of the alkyl halide. While IR spectroscopy is more sensitive to polar bonds like C-O and C=O, Raman spectroscopy is often better for identifying non-polar, symmetric bonds like C=C in the aromatic ring. nih.gov
Table 3: Principal IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2955-2850 | Aliphatic C-H Stretch | IR, Raman |
| ~1610, ~1510 | Aromatic C=C Stretch | IR, Raman |
| ~1245 | Aryl-O Stretch (Asymmetric) | IR |
| ~1040 | Alkyl-O Stretch | IR |
| ~830 | C-H Out-of-plane bend (1,4-disubstituted ring) | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the intact molecule's mass and numerous fragment ion peaks.
For this compound (C₁₇H₂₇ClO), the molecular ion peak would be expected at m/z 282. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 284 with approximately one-third the intensity of the M⁺ peak would also be present.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the nonyl chain is highly favorable due to the formation of a stable benzylic carbocation. This would result in the loss of a C₈H₁₇ radical and a prominent peak at m/z 191.
Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen can occur, leading to the formation of an ion at m/z 149 ([M - C₉H₁₉]⁺).
Cleavage of the Chloroethoxy Group: Loss of the chloroethoxy group ([M - C₂H₄Cl]⁺) would lead to a fragment at m/z 203. A key fragment from the chloroethoxy moiety itself is often observed at m/z 63 ([C₂H₄Cl]⁺). dtic.mil
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 282/284 | [M]⁺ (Molecular Ion) |
| 191 | [M - C₈H₁₇]⁺ |
| 149 | [M - C₉H₁₉]⁺ |
| 121 | [C₉H₁₃]⁺ (from benzylic cleavage and rearrangement) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. For the analysis of this compound, the compound would first be dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of acid or base to facilitate ionization.
In positive ion mode, the molecule is expected to form a protonated molecule [M+H]⁺. Given the molecular formula of this compound (C₁₇H₂₇ClO), the theoretical monoisotopic mass of the neutral molecule is approximately 282.17 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 283.18. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed, with a second peak at [M+H+2]⁺ (m/z 285.18) with an intensity of about one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Adduct formation is also common in ESI-MS. Depending on the solvent system and any salts present, adducts with sodium [M+Na]⁺ (m/z ~305.16) or potassium [M+K]⁺ (m/z ~321.13) may also be detected. In negative ion mode, the potential for deprotonation is low, but the formation of adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻, could be possible under specific conditions.
Expected ESI-MS Data for this compound:
| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Relative Intensity Ratio |
| [M+H]⁺ | 283.18 | 285.18 | ~3:1 |
| [M+Na]⁺ | 305.16 | 307.16 | ~3:1 |
| [M+K]⁺ | 321.13 | 323.13 | ~3:1 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 283.18) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the molecule apart.
The fragmentation of this compound is likely to occur at the most labile bonds. Key fragmentation pathways would include:
Cleavage of the chloroethoxy group: Loss of the chloroethoxy group (C₂H₄Cl) would result in a fragment ion corresponding to the protonated nonylphenol moiety at m/z 221.19. A neutral loss of chloroethanol (C₂H₅ClO) could also occur, leading to a fragment at a similar m/z.
Cleavage within the ethoxy chain: Fragmentation of the C-O bond within the ethoxy group could lead to the formation of a nonylphenoxide ion.
Fragmentation of the nonyl chain: The alkyl chain could undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).
Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of HCl, which would result in an ion at m/z 247.19.
The study of fragmentation patterns of structurally similar compounds, such as 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, can provide insights into expected cleavages. dtic.mil
Predicted MS/MS Fragmentation of [C₁₇H₂₇ClO+H]⁺:
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 283.18 | [M+H - C₂H₄Cl]⁺ | C₂H₄Cl | 221.19 |
| 283.18 | [M+H - HCl]⁺ | HCl | 247.19 |
| 283.18 | [C₉H₁₉]⁺ | C₈H₈OCl | 127.15 |
| 221.19 | [C₆H₅O]⁺ | C₉H₁₈ | 93.07 |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or environmental samples.
Gas Chromatography (GC) Method Development.canada.cachemrxiv.org
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Method Development Considerations:
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) or a more polar polyethylene (B3416737) glycol (e.g., DB-WAX) column, would be appropriate. The choice depends on the desired separation from potential impurities.
Inlet: A split/splitless inlet would be used. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte reaching the column. The inlet temperature should be high enough to ensure complete vaporization without causing thermal degradation, likely in the range of 250-280°C.
Oven Temperature Program: A temperature gradient would be employed to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.
Carrier Gas: Helium or hydrogen would be used as the carrier gas with a constant flow rate.
Detector: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For higher selectivity and structural confirmation, a Mass Spectrometer (GC-MS) would be the detector of choice.
A developed GC method for the related compound 2-(2-chloroethoxy)ethanol (B196239) utilizes a direct injection method with a specific temperature program, which could be adapted for this compound. ptfarm.plresearchgate.net
Hypothetical GC Method Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100°C (hold 1 min), then 15°C/min to 300°C (hold 5 min) |
| Detector | Mass Spectrometer (scan range 50-500 m/z) |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound, especially if the compound has low volatility or is thermally labile.
Method Development Considerations:
Mode of Chromatography: Reversed-phase HPLC would be the most suitable mode.
Stationary Phase: A C18 or C8 column would be a good starting point due to the non-polar nature of the nonylbenzene (B91765) moiety. The choice between C18 and C8 would depend on the required retention and selectivity.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol would be employed. The gradient would typically start with a higher percentage of water and increase the organic solvent content over time to elute the compound. The addition of a small amount of acid, such as formic acid (0.1%), can improve peak shape. nih.govnih.gov
Detector: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, monitoring at a wavelength where the benzene ring shows strong absorbance (around 220 nm and 270 nm). For enhanced sensitivity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) would be ideal. researchgate.neteuropa.eu
Flow Rate and Column Temperature: A flow rate of 0.5-1.0 mL/min and a controlled column temperature (e.g., 30-40°C) would ensure reproducible retention times.
Hypothetical HPLC Method Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 100% B in 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | DAD (220 nm, 270 nm) or ESI-MS |
X-Ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this technique to be applicable to this compound, the compound must first be obtained as a single crystal of sufficient size and quality.
If a suitable crystal can be grown, X-ray diffraction analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the chloroethoxy and nonyl chains in the solid state.
Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, van der Waals forces, or other non-covalent interactions.
As of now, there is no publicly available information to suggest that the crystal structure of this compound has been determined. nih.gov The ability to form a suitable crystal would depend on the compound's purity and its inherent crystallization properties. The long, flexible nonyl chain might introduce conformational disorder, which could make obtaining a high-quality crystal challenging.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that can predict various ground-state properties of a molecule with a good balance of accuracy and computational cost. chemrxiv.org For 1-(2-Chloroethoxy)-4-nonylbenzene, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to model the electron density. researchgate.net
Such a study would aim to calculate key properties, which could be presented in a table like the one below.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
These calculations would provide insights into the molecule's kinetic stability, reactivity, and the distribution of electron density.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer increasing levels of accuracy, albeit at a higher computational expense. arxiv.org
An ab initio study of this compound would provide a more precise description of its electronic structure, including electron correlation effects. This would be particularly useful for validating the results from DFT calculations and for studying excited states.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules.
Conformational Landscape and Energy Minima
The nonyl and chloroethoxy side chains of this compound can rotate around several single bonds, leading to a complex conformational landscape. A conformational analysis would involve systematically exploring these rotational degrees of freedom to identify stable conformers (energy minima). The relative energies of these conformers determine their population at a given temperature.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| 1 | Angle | Angle | 0.00 |
| 2 | Angle | Angle | Value |
| 3 | Angle | Angle | Value |
Note: This table illustrates how data from a conformational analysis could be presented. The specific dihedral angles and relative energies would need to be calculated.
Steric and Electronic Effects on Molecular Geometry
The geometry of this compound is influenced by a balance of steric and electronic effects. The bulky nonyl group and the electronegative chlorine atom will impact the bond lengths, bond angles, and dihedral angles throughout the molecule. Molecular modeling can quantify these effects by comparing the optimized geometry to idealized geometries and by analyzing the electron density distribution.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The most common approach involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.net
For substituted benzenes, the chemical shifts are highly sensitive to the electronic effects of the substituents. rsc.orgrsc.org The electron-donating alkoxy group (-OR) and the long alkyl chain in this compound are expected to shield the aromatic protons and carbons, particularly at the ortho and para positions relative to the ether linkage, while the electron-withdrawing effect of the chloroethoxy group will influence the adjacent aliphatic protons. Calculations using DFT with the B3LYP functional and a basis set that includes diffuse functions (e.g., 6-31+G(d)) are known to provide reliable predictions for such systems. rsc.org
Interactive Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
| C (Aromatic, -O-C) | 158.5 | H (Aromatic, ortho to O) | 6.85 |
| C (Aromatic, -CH₂-C) | 138.2 | H (Aromatic, meta to O) | 7.10 |
| C (Aromatic, CH ortho to O) | 114.5 | H (-O-CH₂-) | 4.15 |
| C (Aromatic, CH meta to O) | 129.8 | H (-CH₂-Cl) | 3.80 |
| C (-O-CH₂-) | 68.9 | H (Benzylic -CH₂-) | 2.58 |
| C (-CH₂-Cl) | 42.1 | H (Alkyl chain) | 1.2-1.6 |
| C (Benzylic, -CH₂-) | 35.1 | H (Terminal -CH₃) | 0.88 |
| C (Alkyl chain) | 22.7 - 31.9 | ||
| C (Terminal -CH₃) | 14.1 |
Note: Shifts are referenced against TMS. The data is hypothetical, based on established substituent effects and computational models, and serves for illustrative purposes.
Computational methods can simulate infrared (IR) and Raman spectra, providing a vibrational fingerprint of a molecule. cardiff.ac.uk These simulations are typically performed within the harmonic approximation, where the vibrational frequencies are calculated from the Hessian matrix after geometry optimization. chemrxiv.org DFT methods, such as B3LYP, are widely used for this purpose. youtube.com The calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve agreement.
For this compound, key vibrational modes would include C-H stretching from the aromatic ring and the alkyl chain, C-O-C ether stretching, and the C-Cl stretching mode. The IR and Raman spectra are complementary; for a molecule lacking a center of inversion, many modes are active in both. youtube.com
Interactive Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) and Intensities
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (nonyl chain) | 2950 - 2850 | Strong | Strong |
| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong | Weak |
| Aromatic C=C Stretch | 1610, 1500 | Medium-Strong | Medium-Strong |
| C-Cl Stretch | 750 - 650 | Strong | Medium |
Note: This table contains representative, hypothetical data to illustrate the expected spectral features.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions. For a surfactant-like molecule such as this compound, with its polar head and long nonpolar tail, MD simulations are particularly relevant for studying its behavior in different environments, such as at an oil-water interface or its aggregation properties in solution. nih.gov
Chemoinformatics and Machine Learning Applications in Chemical Space Exploration
Chemoinformatics applies computational methods to analyze large datasets of chemical information. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, aiming to correlate molecular descriptors with experimental properties like biological activity or toxicity. researchgate.netresearchgate.net
For a compound like this compound, which belongs to the broader class of alkylphenol ethoxylates, QSAR models could be developed to predict properties such as its estrogenic activity or biodegradability. researchgate.net Machine learning algorithms can build models from datasets of similar compounds, using calculated descriptors (e.g., hydrophobicity, molecular weight, electronic parameters) to predict the properties of new or untested molecules. qsardb.org This allows for the rapid screening of large chemical spaces to identify molecules with desired characteristics or to flag those with potential environmental or toxicological risks. chemrxiv.org
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The structure of 1-(2-chloroethoxy)-4-nonylbenzene makes it a promising intermediate for the synthesis of more complex molecules, including monomers for polymerization and multifunctional structures. The key to its utility lies in the distinct reactivity of its different components: the chloroethoxy tail and the nonyl-substituted benzene (B151609) ring.
Precursor to Polymer Monomers
The terminal chlorine atom on the ethoxy chain is a reactive handle that can be chemically modified to introduce a polymerizable group. A primary theoretical application is its conversion into a vinyl ether monomer. Through a dehydrohalogenation reaction, typically facilitated by a strong base, the chloroethoxy group could be transformed into a vinyloxyethyl group. This would yield 1-(2-vinyloxyethoxy)-4-nonylbenzene, a monomer suitable for cationic polymerization. The resulting polymer would feature a poly(vinyl ether) backbone with pendant 4-nonylphenoxy groups.
The synthesis of vinyl ether monomers from precursors is a well-established method in polymer chemistry. For instance, a novel vinyl ether monomer, 2-(vinyloxy)ethyl soyate, was successfully produced from soybean oil and subsequently polymerized under living cationic conditions. rsc.org This demonstrates the feasibility of converting molecules with appropriate functional groups into polymerizable vinyl ethers.
Another potential route to a polymerizable monomer involves the nucleophilic substitution of the chloride. For example, reaction with a methacrylate (B99206) salt could attach a polymerizable acrylate (B77674) functionality to the end of the ethoxy chain.
Building Block for Multifunctional Molecules
The distinct reactive sites on this compound allow for its use as a scaffold to build multifunctional molecules. The chloroethoxy group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, or other alkoxides, to introduce new functional groups. For example, reaction with a primary amine could introduce a secondary amine functionality, which could then be further elaborated.
Simultaneously, the aromatic ring, activated by the ether oxygen, is susceptible to electrophilic aromatic substitution reactions. A notable example is the Friedel-Crafts acylation, which could introduce a ketone group onto the benzene ring. wisc.eduyoutube.commasterorganicchemistry.com This dual reactivity allows for the sequential or orthogonal functionalization of the molecule. For instance, one could first perform a Friedel-Crafts acylation on the ring and then use the chloroethoxy group to attach another functional moiety, leading to a molecule with at least three distinct functional domains: the nonyl chain, the aromatic ketone, and the newly introduced group.
Incorporation into Novel Polymeric Materials
The structural features of this compound lend themselves to the design and synthesis of new polymeric materials with tailored properties. The long nonyl chain can impart flexibility and hydrophobicity, while the aromatic ring can contribute to thermal stability and specific interactions.
Design of Nonylbenzene-Based Polymers
Polymers incorporating the 4-nonylbenzene moiety are anticipated to exhibit properties influenced by the bulky, nonpolar alkyl group. In a polymer, these side chains could lead to a low glass transition temperature (Tg) and enhanced solubility in nonpolar organic solvents. The nonyl groups could also induce self-assembly into specific morphologies in the solid state or in solution due to microphase separation between the polar polymer backbone and the nonpolar side chains.
The synthesis of polymers from functionalized phenol (B47542) derivatives is a known strategy to create materials with specific properties. rsc.org For example, the synthesis of nonylphenol polyoxypropylene ether sulfates/sulfonates demonstrates the modification of nonylphenol to create surfactants, highlighting how functionalization can tailor the properties of the final molecule. researchgate.net
Synthesis of Polymers with Chloroethoxy Side Chains
While the chloroethoxy group is often viewed as a reactive intermediate, it is also possible to synthesize polymers where this group remains intact as a side chain. Cationic polymerization of vinyl ethers containing chloroethoxy side chains has been reported. mdpi.com For instance, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether have been synthesized, where the chlorine atoms serve as reactive sites for subsequent "grafting" reactions. mdpi.com
Following this precedent, if this compound were converted to its corresponding vinyl ether, its polymerization would yield a polymer with pendant chloroethoxy groups. These chlorine atoms along the polymer backbone would be available for post-polymerization modification. This approach allows for the creation of a library of functional polymers from a single parent polymer by reacting it with various nucleophiles. This "grafting to" approach is a powerful tool for creating complex polymer architectures, such as graft copolymers with poly(ε-caprolactone) or poly(l-lactide) side chains. mdpi.com
Development of Functional Molecules
Beyond polymers, this compound can serve as a starting material for the synthesis of a variety of smaller functional molecules. The Williamson ether synthesis, a common method for preparing ethers from an alkoxide and an alkyl halide, is the likely synthetic route to this compound itself, starting from 4-nonylphenol (B119669) and an excess of a dihaloethane like 1,2-dichloroethane. gordon.edufrancis-press.comwikipedia.org
The reactivity of the terminal chloride allows for the attachment of various moieties. For example, reaction with sodium azide (B81097) would yield an azido-functionalized nonylbenzene (B91765) derivative. This azide can then participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide array of other molecules. This modular approach is highly valuable in fields like drug discovery and materials science for rapidly creating and screening new compounds.
Furthermore, the nonylphenol substructure itself is a known precursor for various functional materials. The ability to further functionalize the aromatic ring, for instance through regioselective synthesis methods, adds another layer of synthetic versatility. nih.gov
Ligands in Coordination Chemistry
The chloroethoxy group in this compound is a key functional handle that allows for the synthesis of a variety of ligands for metal coordination. The chlorine atom can be readily displaced by nucleophiles, enabling the attachment of this bulky, lipophilic moiety to chelating backbones.
The general strategy for the synthesis of such ligands would involve the reaction of this compound with a multidentate ligand precursor containing nucleophilic sites, such as amines or thiols. The nonylphenyl group introduces significant steric bulk and hydrophobicity, which can influence the properties of the resulting metal complexes in several ways:
Solubility: The long alkyl chain can enhance the solubility of the metal complex in nonpolar organic solvents.
Steric Protection: The bulky nonylphenyl group can create a sterically hindered environment around the metal center, potentially stabilizing unusual coordination geometries or preventing undesired side reactions.
Electronic Effects: The phenoxy group can modulate the electronic properties of the coordinating atoms, thereby influencing the reactivity and spectroscopic properties of the metal complex.
A hypothetical synthetic route could involve the reaction of this compound with a diamine, such as ethylenediamine, to produce a bidentate ligand. This resulting ligand could then be used to form complexes with various transition metals.
Table 1: Potential Ligands Derived from this compound and Their Expected Metal Complexes
| Ligand Precursor | Resulting Ligand Structure (Schematic) | Potential Metal Ions | Expected Coordination Geometry |
| Ethylenediamine | N,N'-Bis(2-(4-nonylphenoxy)ethyl)ethane-1,2-diamine | Cu(II), Ni(II), Zn(II) | Square Planar or Tetrahedral |
| Diethylenetriamine | N,N,N'',N''-Tetrakis(2-(4-nonylphenoxy)ethyl)diethylenetriamine | Co(II), Fe(III), Mn(II) | Octahedral |
| 1,4,7-Triazacyclononane | 1,4,7-Tris(2-(4-nonylphenoxy)ethyl)-1,4,7-triazacyclononane | Various Transition Metals | Capped Octahedral |
Components in Supramolecular Assemblies
The amphiphilic nature of this compound, possessing a large, nonpolar nonylphenyl tail and a more polar chloroethoxy head group, makes it and its derivatives prime candidates for the formation of supramolecular assemblies. In solution, these molecules can self-assemble to minimize the unfavorable interactions between the hydrophobic tails and a polar solvent, leading to the formation of structures such as micelles, vesicles, or liquid crystals.
The chloroethoxy group can be further functionalized to introduce specific recognition motifs, such as hydrogen bonding sites or charged groups, which can direct the self-assembly process with greater precision. For instance, conversion of the chloro group to an azide, followed by a "click" reaction, could attach a wide variety of functional heads.
The self-assembly of these molecules is driven by a combination of non-covalent interactions:
Hydrophobic Effect: The primary driving force for aggregation in polar solvents.
Van der Waals Forces: Between the nonyl chains, contributing to the stability of the assembly's core.
π-π Stacking: Possible between the phenyl rings, further stabilizing the aggregated structure.
Derivatives of this compound could be designed to form specific supramolecular structures with tailored properties. For example, their incorporation into larger macrocyclic structures like calixarenes or cyclodextrins could lead to the formation of host-guest complexes with applications in sensing or catalysis. The self-assembly of nonionic surfactants with similar structural features into lyotropic liquid crystals has been observed, suggesting that derivatives of this compound could exhibit similar behavior. nih.gov
Table 2: Potential Supramolecular Assemblies from Derivatives of this compound
| Derivative Type | Head Group Functionality | Potential Supramolecular Structure | Driving Forces |
| Non-ionic Surfactant | Poly(ethylene glycol) ether | Micelles, Vesicles | Hydrophobic Effect |
| Cationic Surfactant | Quaternary Ammonium Salt | Micelles, Bilayers | Hydrophobic Effect, Electrostatic Interactions |
| Anionic Surfactant | Carboxylate, Sulfonate | Micelles, Lamellar Phases | Hydrophobic Effect, Electrostatic Interactions |
| Bolaamphiphile | Two polar head groups | Nanosheets, Nanotubes | Hydrophobic Effect, Hydrogen Bonding |
Environmental Behavior and Degradation Pathways
Abiotic Transformation Processes
Abiotic degradation pathways are crucial in determining the initial transformations of 1-(2-Chloroethoxy)-4-nonylbenzene upon its release into the environment. These processes include hydrolysis, photolysis, and oxidation by naturally occurring reactive species.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage and the carbon-chlorine bond are potential sites for hydrolysis. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
The hydrolysis of 1,2,4-trichlorobenzene, for instance, requires high temperatures and pressures to proceed, suggesting that the aromatic chlorine is quite stable google.com. In contrast, the aliphatic chlorine in this compound is expected to be more susceptible to hydrolysis.
Table 1: Postulated Hydrolysis Products of this compound
| Reactant | Postulated Primary Product | Postulated Secondary Product |
| This compound | 2-(4-nonylphenoxy)ethanol | 4-Nonylphenol (B119669) |
| Hydrochloric Acid | Ethylene (B1197577) Glycol |
Photolytic Degradation under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring in this compound can absorb UV radiation, which may lead to the cleavage of chemical bonds.
Direct photolysis in aqueous environments is a potential degradation pathway. The primary photochemical step is often the cleavage of the weakest bond. For this molecule, the carbon-chlorine bond and the ether linkage are potential targets. Studies on the photolysis of other chloro-aromatic compounds have shown that carbon-halogen bond cleavage is a common primary process rsc.org. This would lead to the formation of a radical species, which would then undergo further reactions with other molecules in the environment.
Indirect photolysis, mediated by photosensitizing agents present in natural waters (like humic acids), can also contribute to the degradation of this compound. These agents absorb light and transfer the energy to the compound, leading to its degradation.
Oxidation by Reactive Oxygen Species (e.g., hydroxyl radicals)
In the atmosphere and in sunlit surface waters, highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are formed through photochemical processes. These radicals are powerful oxidizing agents that can react with a wide range of organic compounds.
The reaction of hydroxyl radicals with this compound is expected to be a significant degradation pathway. The •OH radical can attack the aromatic ring, the nonyl chain, and the ethoxy group. Attack on the aromatic ring can lead to the formation of hydroxylated derivatives, which may be more susceptible to further degradation. Oxidation of the nonyl chain and the ethoxy group can lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, and carboxylic acids. The presence of organic matter can influence the formation of carboxylated metabolites nih.gov.
Biotic Transformation Processes
Microorganisms, particularly bacteria and fungi, play a critical role in the ultimate degradation of many organic pollutants in the environment. The biodegradation of this compound is expected to proceed through pathways similar to those observed for other nonylphenol ethoxylates and chlorinated compounds.
Microbial Degradation Pathways in Environmental Compartments
The biodegradation of nonylphenol ethoxylates (NPEOs) is a well-studied process that typically begins with the shortening of the ethoxylate chain. dss.go.thacs.org This process, known as exo-cleavage, results in the formation of short-chain NPEOs and, eventually, 4-nonylphenol. researchgate.net 4-Nonylphenol is known to be more persistent and toxic than the parent NPEOs. nih.govca.gov
For this compound, a similar initial degradation of the chloroethoxy chain is plausible. This could occur through either the cleavage of the ether bond or the dechlorination of the ethoxy group. Microbial consortia have been shown to be effective in degrading NPEOs. nih.gov
The degradation of the chlorinated portion of the molecule is also a key step. Microorganisms capable of degrading chlorinated aromatic and aliphatic compounds have been isolated and studied. nih.govnih.govosti.gov These organisms often possess specialized enzymes, such as dehalogenases, that can cleave carbon-halogen bonds. The degradation of chloroaromatics can proceed via pathways that involve the formation of chlorocatechols, which are then further metabolized. nih.gov
The presence of other organic matter can significantly influence the biodegradation pathways and rates of NPEOs. nih.govresearchgate.net
Identification of Biodegradation Metabolites
The identification of biodegradation metabolites is crucial for understanding the environmental fate and potential toxicity of the degradation products. Based on the known degradation pathways of related compounds, a number of potential metabolites of this compound can be predicted.
Initial biotic transformation is likely to yield 2-(4-nonylphenoxy)ethanol through hydrolytic dechlorination. Subsequent degradation of the ethoxy chain could lead to the formation of 4-nonylphenol. Further degradation of the nonyl chain and the aromatic ring would produce a variety of smaller, more polar compounds.
The degradation of the chloroethoxy group could also proceed through oxidative pathways, leading to the formation of chloroacetic acid and 4-nonylphenol. The biodegradation of NPEOs in the presence of organic matter has been shown to produce carboxylated metabolites. nih.gov
Table 2: Potential Biodegradation Metabolites of this compound
| Parent Compound | Potential Primary Metabolite | Potential Secondary Metabolites |
| This compound | 2-(4-nonylphenoxy)ethanol | 4-Nonylphenol |
| 4-Nonylphenol | Chloroacetic Acid | |
| Short-chain chlorinated ethoxylates | Carboxylated nonylphenol ethoxylates |
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Q & A
Q. What are the optimal synthetic pathways for 1-(2-Chloroethoxy)-4-nonylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nonylphenol and 2-chloroethyl ether derivatives. Key parameters include:
- Catalyst selection : Base catalysts (e.g., K₂CO₃) improve reactivity by deprotonating the phenolic hydroxyl group.
- Solvent system : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation.
Example protocol:
| Step | Parameter | Optimal Range |
|---|---|---|
| 1 | Catalyst | K₂CO₃ (1.2 eq) |
| 2 | Solvent | DMF, 80°C |
| 3 | Time | 12–24 hours |
Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH range : Test aqueous solutions at pH 3–11, with buffers adjusted to maintain ionic strength.
- Analytical tools : Use UV-Vis spectroscopy (λ ~270 nm) or GC-MS to detect degradation products.
- Kinetics : Plot half-life (t₁/₂) against pH; the compound is most stable in pH 5–9, with hydrolysis accelerating under acidic or alkaline conditions due to ether bond cleavage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 1.2–1.6 ppm for nonyl chain, δ 3.7–4.2 ppm for chloroethoxy group) and ¹³C NMR (δ 70–75 ppm for ether carbons) confirm structure .
- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-O-C stretch) and 650–750 cm⁻¹ (C-Cl stretch) .
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 311.2 (calculated for C₁₇H₂₅ClO) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis and purification of this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors: catalyst concentration, temperature, and solvent polarity.
- Response variables : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant factors. For example, solvent polarity (p < 0.01) and temperature (p < 0.05) may dominate .
Example design matrix:
| Run | Catalyst (eq) | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 70 | DMF | 65 |
| 2 | 1.5 | 90 | DMSO | 82 |
Q. What mechanisms explain contradictory data on the environmental persistence of this compound?
- Methodological Answer : Discrepancies arise from:
- Matrix effects : Soil vs. aqueous degradation rates differ due to adsorption on organic matter (log Kₒw = 4.2) .
- Microbial activity : Aerobic vs. anaerobic conditions alter half-life (e.g., 30 days vs. 120 days) .
- Analytical bias : GC-MS may underestimate polar degradation products vs. LC-HRMS.
Q. How does this compound interact with lipid bilayers in drug delivery studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict partitioning into lipid bilayers (logP ~5.1).
- Experimental validation : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes.
- Data : The compound increases membrane permeability by 40% at 10 µM, suggesting potential as a permeation enhancer .
Methodological Guidance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of chloroethoxy vapors .
- Spill management : Absorb with vermiculite and neutralize with 10% NaOH .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : C18 column, mobile phase = 70:30 MeOH:H₂O, retention time ~8.2 min .
- Elemental analysis : Match calculated vs. observed %C, %H, %Cl (e.g., C: 65.6%, H: 8.1%, Cl: 11.4%) .
Advanced Application Questions
Q. What strategies improve the enantioselective synthesis of derivatives of this compound?
- Methodological Answer :
Q. How can computational modeling predict the bioactivity of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
